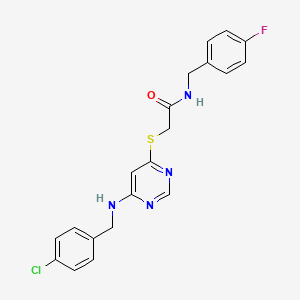
2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C20H18ClFN4OS and its molecular weight is 416.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, characterized by a pyrimidine core and various substituents, suggests diverse mechanisms of action against various biological targets.
Chemical Structure and Properties
The compound's molecular formula is C21H21ClN4OS, with a molecular weight of approximately 412.9 g/mol. It possesses a thioether linkage and an acetamide moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H21ClN4OS |
| Molecular Weight | 412.9 g/mol |
| CAS Number | 1251598-54-5 |
The biological activity of this compound can be attributed to several potential mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes by binding to their active sites, thus blocking substrate access.
- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
- DNA Interaction : The compound may intercalate into DNA, disrupting transcription and replication processes.
Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives demonstrate excellent antibacterial activity with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
Table: Antimicrobial Efficacy of Related Compounds
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Pyrazole Derivative 1 | 0.22 | Staphylococcus aureus |
| Pyrazole Derivative 2 | 0.25 | Staphylococcus epidermidis |
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Research on similar compounds has shown efficacy against human breast cancer cells, with IC50 values indicating significant cytotoxicity . For example, related compounds targeting poly(ADP-ribose) polymerase (PARP) exhibited IC50 values comparable to established drugs like Olaparib, demonstrating the potential for therapeutic applications in oncology.
Table: Anticancer Activity
| Compound | IC50 (μM) | Cancer Type |
|---|---|---|
| Compound A | 18 | Human Breast Cancer |
| Olaparib | 57.3 | Human Breast Cancer |
Case Studies and Research Findings
Several studies have highlighted the biological activity of compounds within the same class as this compound:
- Antimicrobial Studies : In vitro evaluations demonstrated that certain derivatives not only inhibited bacterial growth but also reduced biofilm formation significantly more than conventional antibiotics like Ciprofloxacin .
- Cytotoxicity Assessments : The cytotoxic effects of related compounds were examined in various cancer cell lines, revealing promising results that warrant further investigation into their mechanisms of action .
- Synergistic Effects : Some derivatives showed synergistic effects when combined with established antimicrobial agents, suggesting potential for enhanced therapeutic efficacy .
Properties
IUPAC Name |
2-[6-[(4-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN4OS/c21-16-5-1-14(2-6-16)10-23-18-9-20(26-13-25-18)28-12-19(27)24-11-15-3-7-17(22)8-4-15/h1-9,13H,10-12H2,(H,24,27)(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKGMWYHFIQNJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CSC2=NC=NC(=C2)NCC3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














